molecular formula C8H10N2O2S B152870 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid CAS No. 134136-03-1

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid

Cat. No.: B152870
CAS No.: 134136-03-1
M. Wt: 198.24 g/mol
InChI Key: PABNPIILXVLZMR-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a versatile chemical intermediate based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, a structure of high significance in medicinal chemistry. This compound is of particular interest in pharmaceutical research and development for the synthesis of novel bioactive molecules. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its broad pharmacological spectrum . Specifically, the tetrahydrobenzothiazole core is a key structural motif in several classes of therapeutic agents and has been investigated for its potential in developing antileukemic agents . The carboxylic acid functional group at the 6-position provides a versatile handle for further synthetic modification, allowing researchers to create amide linkages, ester derivatives, or other molecular conjugates for structure-activity relationship studies. This compound is closely related to ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (CAS 134136-00-8) , offering researchers an alternative functional group for their synthetic strategies. The tetrahydrobenzothiazole architecture serves as a fundamental building block for developing molecules with potential activity against various disease targets. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this chemical compound.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABNPIILXVLZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568202
Record name 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134136-03-1
Record name 2-Amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134136-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resolution of Racemic Intermediates

A pivotal step in synthesizing enantiomerically pure 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves resolving racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine using L(+)-tartaric acid. This process, conducted in aqueous media at 70–75°C, selectively crystallizes the (S)-enantiomer tartrate salt. Subsequent treatment with hydrochloric acid and potassium hydroxide liberates the free base with 99.45% chiral purity.

Reaction Conditions:

  • Solvent: Water

  • Temperature: 70–75°C (reflux) → 25–30°C (cooling)

  • Key Reagents: L(+)-tartaric acid, HCl, KOH

  • Yield: 40 grams (from 100 grams starting material).

Acylation and Hydrolysis

The resolved amine intermediate undergoes acylation with propionic anhydride in methanol or ethanol, mediated by triethylamine. This step introduces a propionamide group, which is later reduced to the target structure. Hydrolysis of ester precursors (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate) under acidic or basic conditions generates the carboxylic acid moiety.

Example Workflow:

  • Acylation:

    • Reagents: Propionic anhydride, triethylamine

    • Solvent: Methanol

    • Temperature: 10–20°C

    • Outcome: N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

  • Hydrolysis:

    • Conditions: Aqueous HCl or NaOH, 50–55°C

    • Product: Carboxylic acid derivative.

Industrial-Scale Production

Optimized Large-Batch Synthesis

Industrial protocols emphasize cost efficiency and reproducibility. Key features include:

Parameter Industrial Method Laboratory Method
Scale 100+ grams per batch1–10 grams
Purification Recrystallization, carbon treatmentColumn chromatography
Chiral Purity ≥99.45%95–98%
Yield 40–50%30–40%

Data derived from patented processes highlight the use of continuous-flow reactors for acylation and resolution steps, reducing reaction times by 40% compared to batch methods.

Critical Process Controls

  • Temperature Gradients: Maintaining 10–20°C during anhydride addition prevents side reactions.

  • Solvent Selection: Methanol and water mixtures enhance solubility of intermediates during crystallization.

  • Acid-Base Neutralization: Precise pH control during hydrolysis ensures optimal carboxylic acid formation.

Case Studies from Patent Literature

Example 5: Resolution and Isolation

  • Starting Material: 100 grams racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

  • Resolution Agent: 88 grams L(+)-tartaric acid in 1 L water.

  • Outcome: 40 grams (S)-enantiomer (99.45% purity).

Example 6: Propionamide Formation

  • Conditions: 90 grams (S)-diamine + 69.21 grams propionic anhydride in 450 mL methanol.

  • Base: Triethylamine (74 mL).

  • Yield: Quantitative conversion to N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

Challenges and Mitigation Strategies

Stereochemical Drift

Racemization during hydrolysis is minimized by:

  • Low-Temperature Processing: Reactions conducted below 30°C.

  • Inert Atmosphere: Nitrogen or argon sparging prevents oxidative degradation.

Byproduct Formation

  • Unwanted Products: Alkylated or over-acylated derivatives.

  • Mitigation:

    • Stoichiometric Control: Limiting propionic anhydride to 1.1 equivalents.

    • Selective Crystallization: Removing impurities via water recrystallization.

Comparative Analysis of Synthetic Pathways

Method Advantages Limitations
L-Tartaric Acid Resolution High enantiomeric purity (99.45%)Requires large solvent volumes
Direct Carboxylation Single-step synthesisLow yield (<25%)
Enzymatic Hydrolysis Eco-friendly, mild conditionsLimited substrate compatibility

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Structure

The compound features a thiazole ring fused with a benzene ring, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid plays a significant role in the development of enzyme inhibitors. It has been identified as an inhibitor of various kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). These enzymes are crucial in numerous signaling pathways involved in cell proliferation and survival:

  • Mechanism of Action: The compound binds to the active sites of these enzymes, preventing their activity and thereby modulating cellular processes like signal transduction and gene expression.

Synthesis of Heterocyclic Compounds

Due to its unique structure, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including:

  • Oxidation: Producing sulfoxides or sulfones.
  • Reduction: Converting the thiazole ring to more saturated forms.
  • Substitution Reactions: The amino group can participate in nucleophilic substitutions leading to diverse derivatives.

Biological Assays

The compound is utilized as a probe in biological assays to study enzyme activity and inhibition mechanisms. Its ability to interact with specific molecular targets makes it valuable for research in pharmacology and biochemistry.

Material Science

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chemical properties allow for the development of new materials with specific functionalities.

Case Study 1: Inhibition of CK2

A study demonstrated that this compound effectively inhibits CK2 activity in vitro. The results indicated a significant reduction in CK2-mediated phosphorylation of substrates involved in cell cycle regulation.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound to enhance biological activity. By modifying the amino group or introducing different substituents on the thiazole ring, researchers were able to create compounds with improved potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), by binding to their active sites and preventing their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Benzo[d]thiazole Core

2-Acetamidobenzo[d]thiazole-6-carboxylic Acid
  • Structure: Features an acetamido group at position 2 instead of an amino group.
  • Synthesis : Prepared via acetylation of the parent amine, followed by ester hydrolysis .
  • Impact: The acetamido group reduces basicity and may alter pharmacokinetics (e.g., membrane permeability) compared to the free amino group.
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (CAS 134136-00-8)
  • Structure : Carboxylic acid is esterified to an ethyl group.
  • Role : Acts as a prodrug; the ester requires hydrolysis in vivo to release the active carboxylic acid .
  • Advantage : Improved lipophilicity for better cellular uptake.
6-Aryl Urea/Thiourea Derivatives
  • Structure : Substituents at position 6 include aryl urea or thiourea groups instead of carboxylic acid.
  • Bioactivity : These derivatives exhibit potent anti-leukemic activity. Para-substituted aryl groups enhance activity, while ortho-substituted analogs are less effective .

Ring System Modifications

Tetrahydrobenzo[b]thiophene Derivatives
  • Structure : Replaces the thiazole sulfur with a thiophene ring.
  • Bioactivity : Demonstrated antitumor activity in three cell lines, though direct comparisons with thiazole analogs are lacking .
  • Key Difference : Thiophene lacks the basic nitrogen of thiazole, altering electronic properties and target interactions.

Protective Group Modifications

BOC-Protected Derivative (2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic Acid)
  • Structure: The amino group is protected with a tert-butoxycarbonyl (BOC) group.
  • Role : Used as a synthetic intermediate to prevent unwanted reactions during derivatization .
  • Utility: Requires deprotection to regenerate the bioactive amino group.
Phthalimido Derivative (2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole)
  • Structure : Phthalimido group at position 5.
  • Application : Serves as a precursor for drug impurities (e.g., Pramipexole Impurity 61) .

Antitumor Activity

  • The parent compound and its thiophene analogs (e.g., 4a, 4b in ) showed activity against tumor cell lines, though potency varies with ring electronics and substituent polarity .

Anti-Leukemic Activity

  • 6-Aryl urea derivatives (e.g., para-substituted phenyl groups) exhibited superior anti-leukemic activity compared to meta- or ortho-substituted analogs, emphasizing the role of substituent position .

Antibacterial Potential

  • Hydroxy-substituted benzo[d]thiazole derivatives (e.g., 4-hydroxy or 5-hydroxy groups) are prioritized for antibacterial drug discovery due to enhanced target engagement .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Features Biological Activity Reference
Target Compound 2-Amino, 6-carboxylic acid, tetrahydro Antitumor, Antibacterial
2-Acetamidobenzo[d]thiazole-6-carboxylic acid 2-Acetamido, 6-carboxylic acid Synthetic intermediate
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate 2-Amino, 6-ester Prodrug potential
6-Aryl Urea Derivatives 2-Amino, 6-aryl urea/thiourea Anti-leukemic (para > meta)
BOC-Protected Derivative 2-BOC-amino, 6-carboxylic acid Synthetic intermediate

Table 2: Antitumor Activity of Selected Compounds

Compound Cell Line Activity (IC50, μM) Key Structural Feature Reference
Target Compound Not reported 6-Carboxylic acid
Tetrahydrobenzo[b]thiophene 4a 12.3 (MCF-7) Thiophene core
6-Aryl Urea Derivative (para) 8.9 (HL-60) 6-Para-substituted phenyl

Biological Activity

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid (CAS No. 134136-03-1) is a heterocyclic compound notable for its biological activity and potential therapeutic applications. This compound contains both nitrogen and sulfur in its structure, which contributes to its unique properties and reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂S
  • Molecular Weight : 198.24 g/mol
  • IUPAC Name : 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
  • Structural Features : The presence of amino and carboxylic acid functional groups allows for diverse chemical reactivity and the formation of various derivatives.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). This inhibition may modulate cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of synthesized derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One derivative showed inhibition zones comparable to standard antibiotics such as Ampicillin .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in various studies:

  • Results : Compounds derived from this structure displayed substantial antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Anticancer Activity

The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies:

  • Mechanism : Some derivatives were found to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cell lines. This suggests a potential role in cancer therapeutics .

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial effects of synthesized derivatives.
    • Methodology : Compounds were tested against various bacterial strains.
    • Outcome : Several compounds exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm .
  • Antioxidant Study :
    • Objective : To assess the antioxidant capacity of thiazole derivatives.
    • Results : The hydroxythiophene derivative showed antioxidant activity close to that of Ascorbic acid (88% vs. 85.9%) .
  • Anticancer Research :
    • Objective : To investigate the effects on cancer cell proliferation.
    • Findings : Compounds led to increased proportions of cells in G2/M phase and sub-G1 phase, indicating potential for cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntibacterial, Antioxidant, AnticancerContains both amino and carboxylic acid groups
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylateModerate antibacterialEthyl substitution alters solubility
2-(tert-butoxycarbonyl)amino derivativesPotential enzyme inhibitorsEnhanced stability due to tert-butoxycarbonyl group

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid and its derivatives?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and cyclohexenone precursors. For example, substituents at the 4- or 5-hydroxy positions are introduced via regioselective hydroxylation under acidic or basic conditions . Coupling reactions (e.g., amidation or esterification) at the 6-carboxylic acid group are performed in DCM/DMF with 2–3 equivalents of amines or alcohols .
  • Characterization : Confirmation of structure requires NMR (¹H/¹³C), LC-MS for purity, and X-ray crystallography for stereochemical validation .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Analytical Workflow :

  • NMR : Chemical shifts for the tetrahydrobenzo ring protons (δ 1.5–2.8 ppm) and thiazole NH₂ (δ 5.2–5.5 ppm) are key markers .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 267.73) confirm molecular weight .
  • X-ray Diffraction : Used to resolve ambiguities in stereochemistry, particularly for bicyclic systems .

Q. What biological activities have been reported for derivatives of this compound?

  • Pharmacological Screening : Derivatives like pyrano[2,3-d]thiazole and thiazolo[4,5-d]thiazole show selective cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <10 µM, while sparing normal cell lines (e.g., HEK293) .
  • Mechanistic Insights : Activity is linked to kinase inhibition (e.g., GSK-3β, Cdks) or DNA repair interference, validated via enzymatic assays and molecular docking .

Advanced Research Questions

Q. How can researchers optimize substituent patterns to enhance bioactivity while minimizing toxicity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Hydrophobic Substituents : Benzyl or cyclopropyl groups at the 2-amino position improve membrane permeability .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethoxy at the 4-phenyl position enhance binding to hydrophobic enzyme pockets .
    • Toxicity Mitigation : Replace metabolically labile esters (e.g., ethyl) with stable amides to reduce off-target effects .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Case Study : A derivative showing potent in vitro cytotoxicity (IC₅₀ = 2 µM) but poor in vivo bioavailability may require:

  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
  • Formulation Adjustments : Use PEGylated nanoparticles or prodrug strategies to enhance bioavailability .

Q. What computational tools are recommended for predicting binding modes of this compound with target proteins?

  • Docking Software : AutoDock Vina or Schrödinger Suite for preliminary binding affinity estimates.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • Validation : Cross-reference with experimental IC₅₀ values and mutagenesis studies .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Process Optimization :

  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Factorial Design : Apply a 2³ factorial matrix to optimize temperature, solvent polarity, and reaction time .
    • Scale-Up Considerations : Replace batch reactors with flow chemistry setups for improved heat/mass transfer .

Key Recommendations for Methodological Rigor

  • Theoretical Frameworks : Link SAR studies to kinase inhibition hypotheses or DNA intercalation models .
  • Reproducibility : Document solvent lot numbers and catalyst sources to minimize batch variability .
  • Ethical Compliance : Adhere to CRDC 2020 guidelines for chemical engineering design (Subclass RDF2050103) .

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